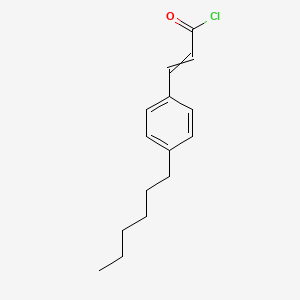
3-(4-Hexylphenyl)prop-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hexylphenyl)prop-2-enoyl chloride is an organic compound belonging to the class of α,β-unsaturated carbonyl compounds It is characterized by the presence of a prop-2-enoyl chloride group attached to a 4-hexylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(4-Hexylphenyl)prop-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-hexylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of chlorinating agents such as thionyl chloride or oxalyl chloride can also be employed to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hexylphenyl)prop-2-enoyl chloride undergoes various chemical reactions typical of acid chlorides and α,β-unsaturated carbonyl compounds. These include:
Nucleophilic Substitution: Reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reaction with water to produce the corresponding carboxylic acid.
Addition Reactions: Reaction with nucleophiles at the β-carbon due to the conjugated double bond.
Common Reagents and Conditions
Amines: React to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base.
Water: Hydrolyzes the compound to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions
Wissenschaftliche Forschungsanwendungen
3-(4-Hexylphenyl)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(4-Hexylphenyl)prop-2-enoyl chloride involves its reactivity as an electrophile. The compound can undergo electrophilic aromatic substitution reactions, where the prop-2-enoyl chloride group is introduced into an aromatic ring. This reaction is facilitated by the presence of a Lewis acid catalyst such as aluminum chloride, which enhances the electrophilicity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the hexylphenyl group.
Methacryloyl Chloride: Contains a methyl group instead of a hexyl group.
Crotonoyl Chloride: Similar structure but with a different alkyl chain length
Uniqueness
3-(4-Hexylphenyl)prop-2-enoyl chloride is unique due to the presence of the hexylphenyl group, which imparts specific physical and chemical properties
Eigenschaften
CAS-Nummer |
54256-25-6 |
|---|---|
Molekularformel |
C15H19ClO |
Molekulargewicht |
250.76 g/mol |
IUPAC-Name |
3-(4-hexylphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C15H19ClO/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15(16)17/h7-12H,2-6H2,1H3 |
InChI-Schlüssel |
BHRKWWLBXDZCST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)


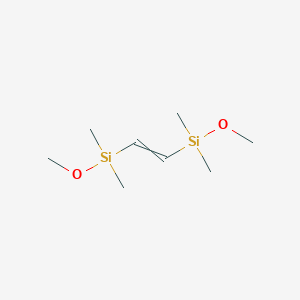
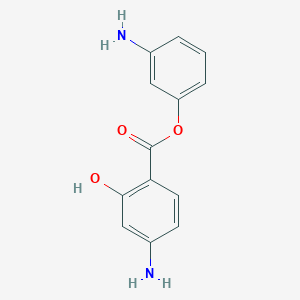
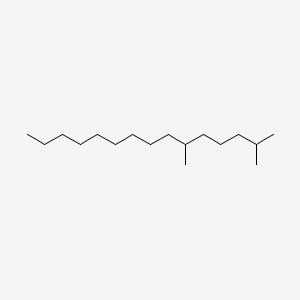
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
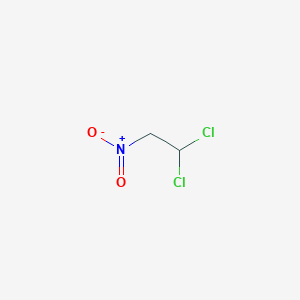


![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)

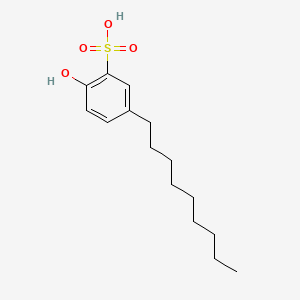
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
